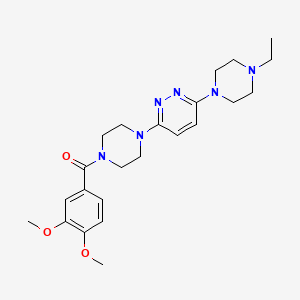
(3,4-Dimethoxyphenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3,4-Dimethoxyphenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a dimethoxyphenyl group, a pyridazinyl group, and two piperazinyl groups . These groups are common in medicinal chemistry and are often found in pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperazine rings would provide a degree of flexibility to the molecule, while the dimethoxyphenyl and pyridazinyl groups could participate in various interactions with biological targets .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The piperazine rings might undergo reactions at the nitrogen atoms, while the dimethoxyphenyl and pyridazinyl groups could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, and the presence of polar groups would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Herbicidal and Plant Growth Regulatory Activity
Pyridazinone derivatives have been studied for their herbicidal properties. Research indicates that these compounds can inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. Notably, 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon) and its analogs demonstrate such effects. Additionally, specific molecular modifications in pyridazinones can confer resistance to metabolic detoxification in plants and interfere with chloroplast development, akin to the actions of amitrole and dichlormate (Hilton et al., 1969).
Antimicrobial Properties
Pyridazinone derivatives, including those related to the queried compound, have shown variable and modest antimicrobial activities against bacteria and fungi. Synthesized compounds based on 2-amino substituted benzothiazoles and chloropyridine-carboxylic acid have been evaluated for their in vitro antimicrobial activity, demonstrating potential in this domain (Patel et al., 2011).
Neuropharmacological Applications
Certain pyridazinone derivatives exhibit significant neuropharmacological effects. They have been synthesized as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, displaying substantial inhibitory activity. These derivatives have potential applications in treating neurodegenerative disorders like Alzheimer's disease. Additionally, their antimicrobial activities have also been noted (Ozçelik et al., 2010).
Analgesic and Anti-inflammatory Applications
Pyridazinone derivatives have been synthesized and tested for their analgesic and anti-inflammatory properties. Studies have shown that these compounds, especially those carrying the arylpiperazinyl structure, are effective in reducing pain and inflammation in vivo. Their side effects on the gastric mucosa have been examined and found to be lesser compared to non-steroidal anti-inflammatory drugs (NSAIDs) (Duendar et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3/c1-4-26-9-11-27(12-10-26)21-7-8-22(25-24-21)28-13-15-29(16-14-28)23(30)18-5-6-19(31-2)20(17-18)32-3/h5-8,17H,4,9-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMPJBRHODBOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

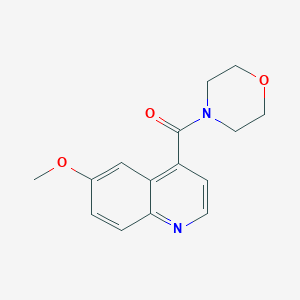
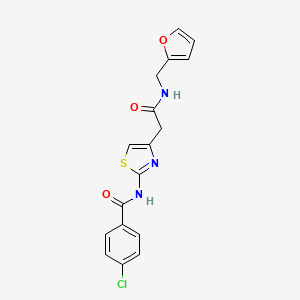
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methoxybenzenecarboxylate](/img/structure/B2938472.png)
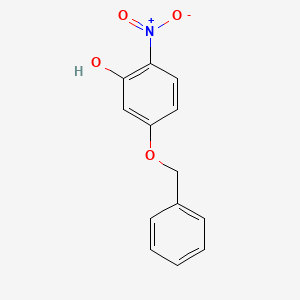
![1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2938474.png)
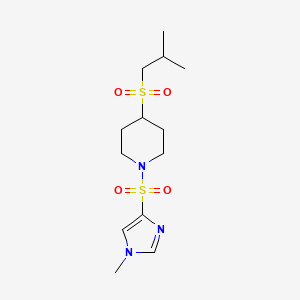
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2938478.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2938480.png)
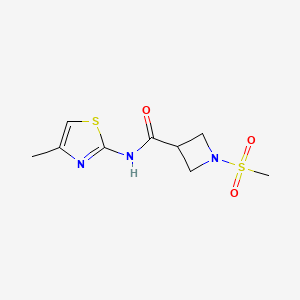
![N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B2938482.png)
![3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide](/img/structure/B2938483.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2938484.png)
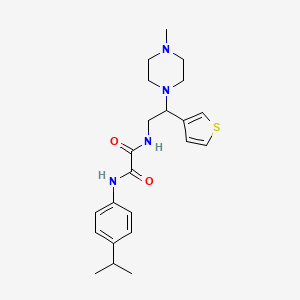
![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2938488.png)